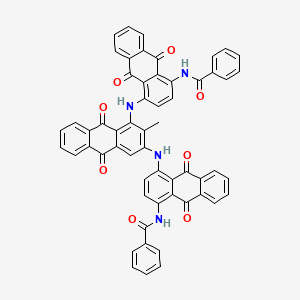![molecular formula C12H9Cl3O2 B15251908 3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol is an organic compound with the molecular formula C12H7Cl3 It is a derivative of biphenyl, where three chlorine atoms are substituted at the 3, 3’, and 5 positions, and hydroxyl groups are present at the 4 and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol typically involves the chlorination of biphenyl derivatives. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or Grignard reagents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学的研究の応用
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying drug metabolism.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It may also interact with DNA, leading to potential mutagenic effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
3,4,5-Trichlorobiphenyl: Another polychlorinated biphenyl with chlorine atoms at different positions.
2,3’,6-Trichlorobiphenyl: A similar compound with chlorine atoms at the 2, 3’, and 6 positions.
Uniqueness
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol is unique due to the presence of hydroxyl groups at the 4 and 4’ positions, which significantly influence its chemical reactivity and biological interactions. This makes it distinct from other polychlorinated biphenyls that lack these functional groups.
特性
分子式 |
C12H9Cl3O2 |
|---|---|
分子量 |
291.6 g/mol |
IUPAC名 |
2,6,6-trichloro-4-phenylcyclohexa-2,4-diene-1,1-diol |
InChI |
InChI=1S/C12H9Cl3O2/c13-10-6-9(8-4-2-1-3-5-8)7-11(14,15)12(10,16)17/h1-7,16-17H |
InChIキー |
QFRNTGIAUAIWCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(C(C(=C2)Cl)(O)O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


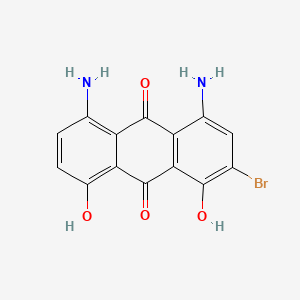
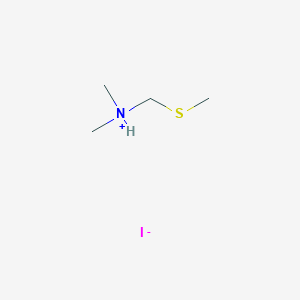
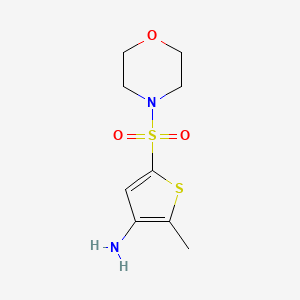
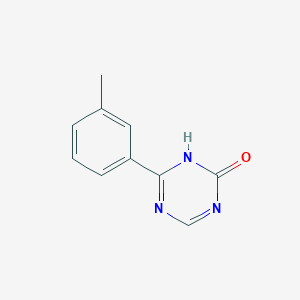
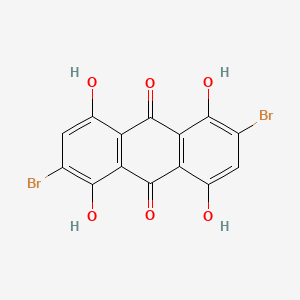
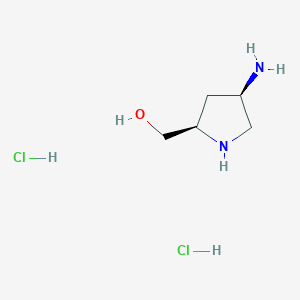
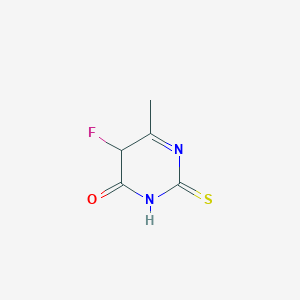

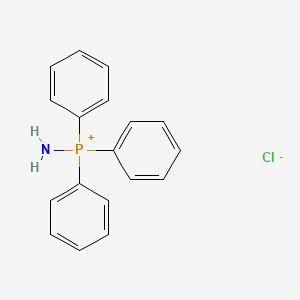
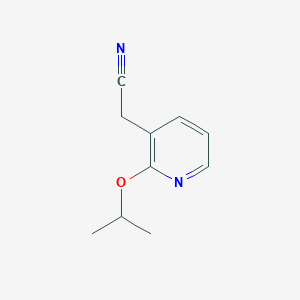

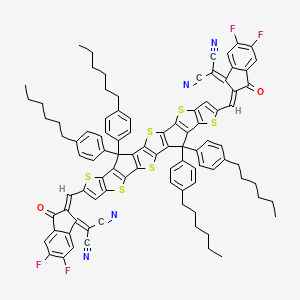
![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
